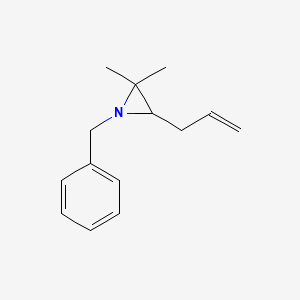
3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(pyridin-2-ylmethoxy)aniline;hydrochloride is a chemical compound with the molecular formula C12H11ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, a pyridinylmethoxy group, and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloro-4-nitrophenoxy)methyl)pyridine with zinc powder and ammonium chloride in a mixed solution of ethanol and water. The reaction mixture is stirred at 60°C overnight, followed by extraction with ethyl acetate and purification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(pyridin-2-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and ammonium chloride are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with BCR-ABL kinase, leading to significant anti-proliferation, anti-migration, and anti-invasion effects on cancer cells . Additionally, it demonstrates inhibition against EGFR and HER2, which are crucial pathways in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known BCR-ABL kinase inhibitor used in cancer therapy.
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Lapatinib: A dual inhibitor of EGFR and HER2 used in breast cancer treatment.
Uniqueness
3-Chloro-4-(pyridin-2-ylmethoxy)aniline stands out due to its unique structure and its ability to inhibit multiple targets, including BCR-ABL kinase, EGFR, and HER2. This multi-target inhibition makes it a promising candidate for further research and development in cancer therapy.
Properties
CAS No. |
833474-59-2 |
|---|---|
Molecular Formula |
C12H12Cl2N2O |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
3-chloro-4-(pyridin-2-ylmethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O.ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;/h1-7H,8,14H2;1H |
InChI Key |
QFYNCQWMCWPWGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)

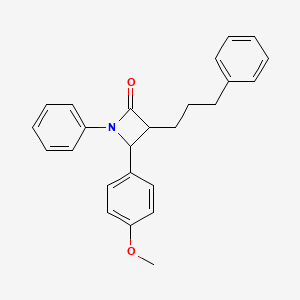
![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
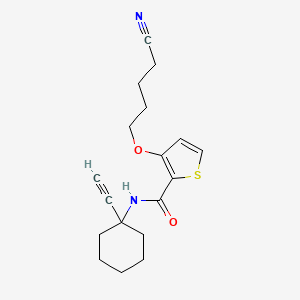
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
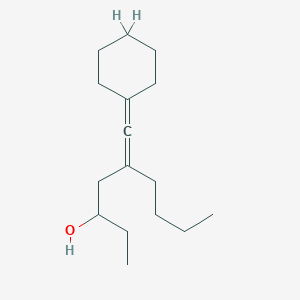
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
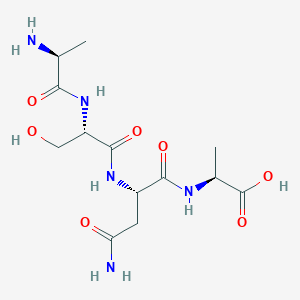
![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)
